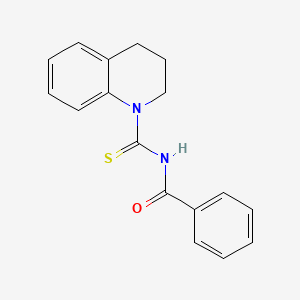

N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-16(14-8-2-1-3-9-14)18-17(21)19-12-6-10-13-7-4-5-11-15(13)19/h1-5,7-9,11H,6,10,12H2,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEOHRXLPNPFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of WAY-119574 involves several steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation . The specific reaction conditions and reagents used in these steps are crucial for obtaining the desired product with high purity and yield. Industrial production methods for WAY-119574 typically involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

WAY-119574 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-119574 may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of tetrahydroquinoline exhibit significant activity against various pathogens, including bacteria and fungi. For instance, compounds similar to N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide have shown promising results against Mycobacterium tuberculosis, with some derivatives displaying IC50 values as low as 1.35 μM .

| Compound | Target Pathogen | IC50 (μM) | Notes |

|---|---|---|---|

| 6a | M. tuberculosis | 1.35 | Significant activity reported |

| 6e | M. tuberculosis | 2.18 | Nontoxic to human cells |

| 13f | Sclerotinia sclerotiorum | 6.67 | Superior to existing antifungal agents |

Neuropharmacological Applications

The compound has been investigated for its neuropharmacological properties. It is part of a broader category of compounds designed to target neurodegenerative diseases and depression. In vitro studies have demonstrated that certain derivatives inhibit monoamine oxidase and cholinesterase, enzymes linked to neurodegenerative disorders . The activity of these compounds was validated through behavioral tests in animal models, indicating their potential as antidepressants.

Antiviral Properties

There is emerging evidence suggesting that this compound and its derivatives may possess antiviral properties, particularly against viruses from the herpes family. Patents have been filed detailing the synthesis of quinolinecarboxamides that exhibit antiviral activity . This positions the compound as a candidate for further exploration in antiviral drug development.

Synthesis and Structural Variations

The synthesis of this compound involves various chemical transformations that allow for structural modifications to enhance biological activity. The compound can be synthesized through methods involving thiourea derivatives and benzoyl chlorides . Structural modifications can lead to improved potency and selectivity for specific biological targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that modifications at specific positions on the benzamide or tetrahydroquinoline ring can significantly influence biological activity . For example, electron-withdrawing groups on the benzene ring enhance antimicrobial potency.

Mechanism of Action

The mechanism of action of WAY-119574 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

WAY-119574 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)benzamide and N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide . These compounds share structural similarities with WAY-119574 but may differ in their reactivity, stability, and specific applications. The uniqueness of WAY-119574 lies in its specific molecular interactions and the range of applications it supports.

Biological Activity

N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C17H16N2OS and a molecular weight of 296.39 g/mol. The compound features a tetrahydroquinoline moiety linked to a benzamide through a carbothioyl group. Its synthesis typically involves the reaction of 1,2,3,4-tetrahydroquinoline with appropriate isothiocyanates or thioacids to form the desired carbothioamide structure.

Synthesis Overview:

- Starting Materials: 1,2,3,4-tetrahydroquinoline and isothiocyanates.

- Reaction Conditions: Standard organic synthesis techniques under controlled temperatures.

- Characterization Techniques: NMR spectroscopy, IR spectroscopy, and elemental analysis confirm the structure.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to tetrahydroquinoline derivatives. For instance, a study demonstrated that certain N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides exhibited significant fungicidal activity against various fungal strains. Notably, compound 5n showed better efficacy than commercial fungicides with EC50 values of 3.44 mg/L against Valsa mali and 2.63 mg/L against Sclerotinia sclerotiorum .

Antitumor Activity

The antiproliferative effects of derivatives similar to this compound have been evaluated against several cancer cell lines. For example:

- Cell Lines Tested: MCF-7 (breast cancer), HCT116 (colon cancer), A549 (lung cancer).

- Results: Many derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

The biological mechanisms underlying the activities of these compounds are multifaceted:

- Antifungal Mechanism: Likely involves disruption of cell membrane integrity or inhibition of key metabolic pathways in fungi.

- Antitumor Mechanism: May involve induction of apoptosis in cancer cells or inhibition of proliferation through interference with cell cycle regulation.

Case Study 1: Antifungal Efficacy

In vitro assays demonstrated that this compound derivatives effectively inhibited fungal growth. The structure-activity relationship (SAR) indicated that specific substituents on the benzamide moiety significantly influenced antifungal potency.

Case Study 2: Anticancer Properties

A series of tetrahydroquinoline derivatives were synthesized and tested for their anticancer effects. Compounds were evaluated for their ability to induce cytotoxicity in human cancer cell lines. Notably, some compounds exhibited IC50 values in the low micromolar range .

Comparative Data Table

Q & A

Q. Experimental Design :

Screen catalysts (Brønsted vs. Lewis acids) and solvents (polar aprotic vs. ionic liquids).

Use NOESY NMR to assign isomer configurations and quantify ratios.

Adjust reaction time and temperature to control kinetic vs. thermodynamic product formation.

Advanced: What methodologies assess the biological activity of this compound?

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., NMDA receptor inhibition) using tritiated ligands to measure IC₅₀ values .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- In Vivo Studies :

- Anticonvulsant Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents to evaluate seizure suppression .

- Toxicity Profiling : Acute toxicity (LD₅₀) and subchronic dosing in animal models to assess safety margins.

Data Analysis Tip : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and ANOVA for group comparisons.

Advanced: How to resolve structural ambiguities in crystallographic studies?

- Conformational Analysis : Compare experimental (X-ray) and computed (DFT) bond angles and torsional angles. For example, the tetrahydroquinoline ring adopts a half-chair conformation with bond-angle sums at N1 (~354.6°) indicating slight pyramidalization .

- Hydrogen Bonding : Identify weak C–H···O interactions (e.g., C14–H14···O1) that stabilize crystal packing. Use Mercury software to visualize supramolecular motifs (e.g., C(8) chains) .

Troubleshooting : If crystal quality is poor, recrystallize from ethyl acetate/hexane (1:2) or use vapor diffusion for slow nucleation .

Advanced: What are the challenges in scaling up synthesis while maintaining green chemistry principles?

- Catalyst Recycling : Ionic liquids like [NMPH]H₂PO₄ can be reused ≥5 times with <5% activity loss, reducing waste .

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer, biodegradable alternatives.

- Atom Economy : Optimize stoichiometry to minimize excess reagents (e.g., phenylmethanesulfonyl chloride in sulfonylation steps) .

Sustainability Metric : Calculate E-factor (kg waste/kg product) and compare batch vs. flow synthesis approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.